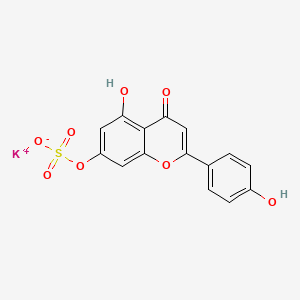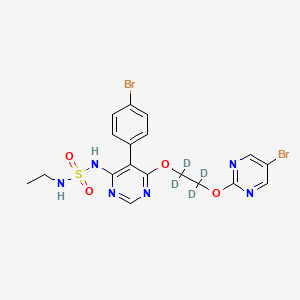
N-Despropyl Macitentan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Despropyl Macitentan-d4 is a deuterated form of N-Despropyl Macitentan. It is a stable isotope-labeled compound, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in drug metabolism and pharmacokinetics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Macitentan-d4 involves the deuteration of N-Despropyl Macitentan. The process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to achieve high yields and purity. The production is carried out under stringent quality control to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Despropyl Macitentan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated analogs .
Scientific Research Applications
N-Despropyl Macitentan-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and pathways.
Biology: In metabolic studies to track the distribution and breakdown of drugs.
Medicine: In pharmacokinetics to understand drug absorption, distribution, metabolism, and excretion.
Industry: In the development of new drugs and therapeutic agents
Mechanism of Action
N-Despropyl Macitentan-d4 exerts its effects by acting as a tracer in various biochemical and pharmacological studies. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in drug metabolism and action .
Comparison with Similar Compounds
Similar Compounds
N-Despropyl Macitentan: The non-deuterated form of the compound.
Macitentan: The parent compound used in the treatment of pulmonary arterial hypertension.
Aprocitentan: Another endothelin receptor antagonist with similar applications
Uniqueness
N-Despropyl Macitentan-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in drug development and pharmacokinetics research .
Properties
Molecular Formula |
C18H18Br2N6O4S |
|---|---|
Molecular Weight |
578.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)/i7D2,8D2 |
InChI Key |
PIJUSICWAKBTEZ-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCC |
Canonical SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


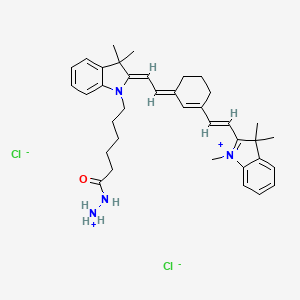

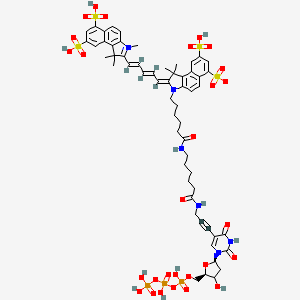
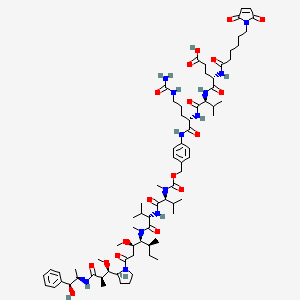
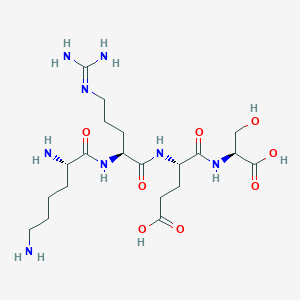
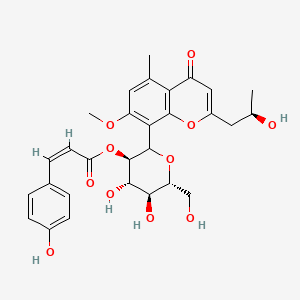

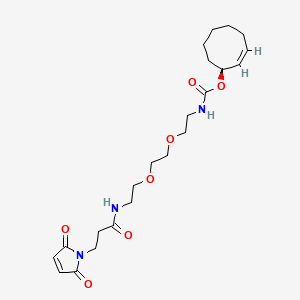

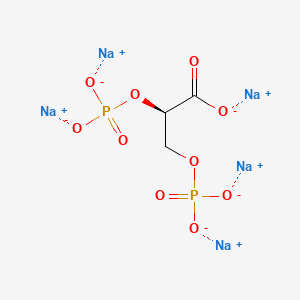
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

